6-Bromo-2,3-dimethyl-2H-indazole
Overview
Description
“6-Bromo-2,3-dimethyl-2H-indazole” is a chemical compound with the molecular formula C9H9BrN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
Indazole derivatives can be synthesized using various methods. One efficient synthesis of 2H-indazole derivatives involves a one-pot three-component reaction of 2-chloro- and 2-bromobenzaldehydes, primary amines, and sodium azide. This reaction is catalyzed by copper(I) oxide nanoparticles (Cu2O-NP) under ligand-free conditions . Another method involves the use of Pd to catalyze a direct and operationally simple regioselective synthesis of 2-aryl-substituted 2H-indazoles from easily available 2-bromobenzyl bromides and arylhydrazines .
Molecular Structure Analysis
The molecular structure of indazoles, including “this compound”, usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole form .
Chemical Reactions Analysis
Indazole derivatives, including “this compound”, can participate in a variety of chemical reactions. For example, they can undergo N-N bond formation reactions catalyzed by Cu(OAc)2, with oxygen as the terminal oxidant . They can also undergo reductive cyclization reactions under microwave conditions in the presence of MoO2Cl2(dmf)2 as a catalyst and Ph3P as a reducing agent .
Scientific Research Applications
Organic Synthesis and Catalysis
Chromium(III) Complexes with Tertiary Ligands : Chromium(III) complexes formed with ligands derived from 2,6-bis(bromomethyl)pyridine and indazole exhibit high yields and stability, showing potential in ethylene polymerization behavior. These complexes have been characterized through various spectroscopic techniques and theoretical calculations, indicating their utility in polymer science and catalysis (Hurtado et al., 2009).
Copper-Catalyzed Synthesis : The synthesis of 2H-indazoles via copper-catalyzed one-pot, three-component reactions demonstrates the compound's versatility. This method allows for the formation of C-N and N-N bonds across a broad substrate scope, highlighting the indazole's role in facilitating complex organic transformations (Kumar et al., 2011).
Medicinal Chemistry
Bromodomain Inhibitors : The development of 3,5-dimethylisoxazole derivatives as potent inhibitors of the BET bromodomain family illustrates the application of indazole derivatives in exploring new therapeutic strategies. These compounds have shown strong antiproliferative effects on certain cancer cell lines without general cytotoxicity, underscoring the role of indazole derivatives in targeted cancer therapy (Hewings et al., 2013).
Materials Science
Fluorinated Indazoles : The study of fluorinated indazoles reveals their impact on supramolecular structure, with X-ray crystallography showing distinct hydrogen bonding and aromatic interactions. These findings contribute to our understanding of material properties and could influence the design of new materials (Teichert et al., 2007).
Advanced Synthetic Techniques
Ultrasound-Assisted Bromination : Demonstrating an efficient bromination protocol, this technique highlights the potential for site-specific functionalization of indazoles, which could be employed as synthetic blocks in drug development. The use of ultrasound-assisted conditions provides a novel approach to chemical synthesis (Ying et al., 2022).
Safety and Hazards
Future Directions
Indazoles, including “6-Bromo-2,3-dimethyl-2H-indazole”, have attracted considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research could focus on developing new synthetic approaches to construct these heterocycles with better biological activities . The tautomerism in indazoles greatly influences their synthesis, reactivity, physical properties, and even their biological properties . Therefore, understanding and controlling the tautomerism of indazoles could be an important direction for future research .
Mechanism of Action
Target of Action
It is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects .
Mode of Action
It is suggested that the compound may have an effect on the activity of certain enzymes, which could explain its potential applications in drug discovery and development .
Biochemical Pathways
It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Pharmacokinetics
It is known that the compound is a colorless solid that is insoluble in water, but soluble in organic solvents. This could potentially impact its bioavailability.
Result of Action
Studies have shown that the compound has an effect on the activity of certain enzymes, which could explain its potential applications in drug discovery and development . Additionally, 6-Bromo-2,3-dimethyl-2H-indazole has been found to have an effect on the activity of certain hormones and neurotransmitters .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is relatively stable, which makes it suitable for use in a variety of laboratory experiments. It should be used only outdoors or in a well-ventilated area, and protective measures should be taken to avoid exposure .
Biochemical Analysis
Cellular Effects
. Additionally, 6-Bromo-2,3-dimethyl-2H-indazole has been found to have an effect on the activity of certain hormones and neurotransmitters.
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully understood. It is believed that the compound may interact with certain enzymes or cofactors .
Properties
IUPAC Name |
6-bromo-2,3-dimethylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYUNSJKNKZYHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.